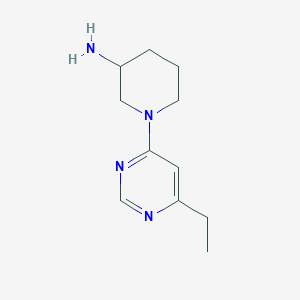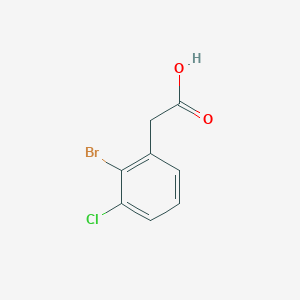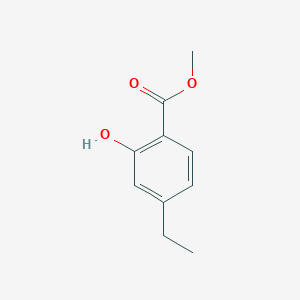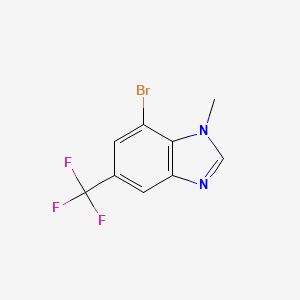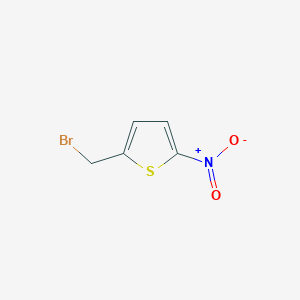
1-(2-ヒドロキシエチル)-4-(4-ピペラジニルメチル)-1H-ピラゾール
説明
This compound is a novel choline analog . Choline analogs have been shown to offer therapeutic benefits for cardiovascular complications .
Synthesis Analysis
The compound was synthesized and administered by intravenous and intracerebroventricular routes to evaluate the potential alteration of mean arterial pressure, heart rate, and renal sympathetic nerve activity of normotensive and hypertensive rats .Chemical Reactions Analysis
The compound has been shown to produce sympathoinhibition, hypotension, and antihypertensive effects . The cumulative addition of the compound to isolated endothelium-intact aortic rings reduced vascular tension and elicited a concentration-dependent relaxation .科学的研究の応用
治療の可能性
構造的に類似した化合物は、特に平滑筋収縮に関与するα1アドレナリン受容体(α1-AR)を標的にした治療の可能性について研究されています。α1-ARは、血管、下部尿路、前立腺の平滑筋の収縮に関与しています。 .
抗がん活性
一部のピペラジン誘導体は、特に乳がん細胞株における細胞生存率の低下を誘発する抗がん特性について研究されています。これは、類似の化合物が潜在的な研究用途を持つ可能性を示唆しています。 .
抗うつ作用
ピペラジンアナログも、潜在的な抗うつ薬としてのげっ歯類の行動モデルにおける薬理作用について研究されています。 .
心血管機能
ピペラジン成分を含むコリンアナログは、心血管合併症に対する治療上の利点を示しており、類似の化合物が心血管の健康用途のために研究される可能性を示唆しています。 .
作用機序
Target of Action
The primary targets of 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol are muscarinic receptors . Muscarinic receptors are a type of G protein-coupled receptor that play a crucial role in the nervous system. They are involved in various physiological functions, including heart rate, smooth muscle contraction, and glandular secretion .
Biochemical Pathways
The compound affects the cholinergic-nitric oxide signaling pathway . This pathway is involved in the regulation of cardiovascular function. By interacting with muscarinic receptors, 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol can influence this pathway and produce cardiovascular effects .
Pharmacokinetics
The compound was administered by intravenous and intracerebroventricular routes in studies, suggesting it has bioavailability through these routes .
生化学分析
Biochemical Properties
2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol plays a significant role in biochemical reactions, particularly in the modulation of cardiovascular function. It interacts with enzymes such as nitric oxide synthase and muscarinic receptors. The compound has been shown to elicit a temporal reduction in mean arterial pressure, heart rate, and renal sympathetic nerve activity in animal models . These interactions suggest that 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol may regulate muscarinic signaling pathways, contributing to its sympathoinhibitory, hypotensive, and antihypertensive effects .
Cellular Effects
2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cardiovascular cells, it has been observed to reduce vascular tension and elicit concentration-dependent relaxation in isolated endothelium-intact aortic rings . This compound’s impact on cell signaling pathways, particularly those involving muscarinic receptors, highlights its potential in modulating cardiovascular function and cellular responses to stress.
Molecular Mechanism
The molecular mechanism of 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol involves its binding interactions with muscarinic receptors and nitric oxide synthase. Docking studies have shown that this compound interacts with muscarinic M1 and M3 receptors but not with nitric oxide synthase . This selective binding suggests that 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol may exert its effects through the regulation of muscarinic signaling pathways, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol have been observed to change over time. The compound’s stability and degradation were evaluated in various experimental conditions. It was found that the intravenous and intracerebroventricular administration of 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol elicited a temporal reduction in mean arterial pressure, heart rate, and renal sympathetic nerve activity . These effects were observed to be concentration-dependent and were attenuated by pretreatment with specific inhibitors, indicating the compound’s dynamic interaction with biological systems.
Dosage Effects in Animal Models
The effects of 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol vary with different dosages in animal models. Studies have shown that doses ranging from 0.3 to 1.2 mg/kg administered intravenously or intracerebroventricularly can significantly alter cardiovascular function . Higher doses of the compound have been associated with more pronounced sympathoinhibitory and hypotensive effects, while excessive doses may lead to adverse effects such as bradycardia and hypotension .
Metabolic Pathways
2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol is involved in metabolic pathways related to cardiovascular function. It interacts with enzymes such as nitric oxide synthase and muscarinic receptors, influencing the production of nitric oxide and the regulation of vascular tone . These interactions suggest that the compound may play a role in modulating metabolic flux and metabolite levels in cardiovascular tissues.
Transport and Distribution
The transport and distribution of 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s ability to reduce vascular tension and elicit concentration-dependent relaxation indicates its effective distribution in cardiovascular tissues
Subcellular Localization
The subcellular localization of 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol is crucial for its activity and function. The compound’s interactions with muscarinic receptors suggest that it may be localized to specific compartments or organelles involved in signaling pathways . Post-translational modifications and targeting signals may direct the compound to these subcellular locations, enhancing its efficacy in modulating cardiovascular function.
特性
IUPAC Name |
2-[4-(piperazin-1-ylmethyl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c15-6-5-14-9-10(7-12-14)8-13-3-1-11-2-4-13/h7,9,11,15H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLSFXMQCYUEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN(N=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


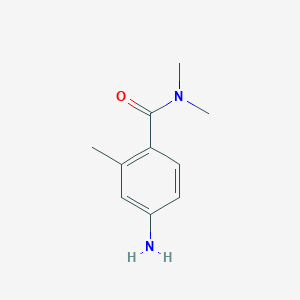

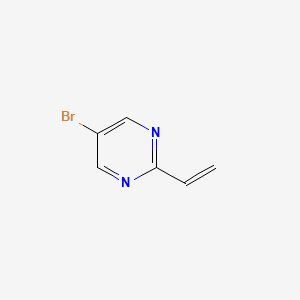
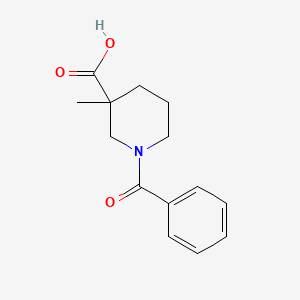
![1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1523982.png)


